6-ethyldecan-3-one
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Overview
Description
6-Ethyldecan-3-one is an organic compound with the chemical formula C12H24O. It is a colorless liquid that is used in a variety of industrial and scientific applications. This compound belongs to the class of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethyldecan-3-one can be synthesized through various organic reactions. One common method involves the oxidation of secondary alcohols. For instance, 6-ethyldecan-3-ol can be oxidized using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of secondary alcohols. This process typically involves the use of metal catalysts such as copper or nickel at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyldecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles such as Grignard reagents add to the carbonyl carbon to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Grignard reagents (RMgX), typically in dry ether solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Tertiary alcohols.
Scientific Research Applications
6-Ethyldecan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6-ethyldecan-3-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the reduction or oxidation of ketones. The carbonyl group in this compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
3-Decanol, 6-ethyl-: This compound is similar in structure but contains a hydroxyl group instead of a carbonyl group.
6-Ethyldecanal: This compound has an aldehyde group instead of a ketone group.
Uniqueness: 6-Ethyldecan-3-one is unique due to its specific carbonyl group placement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
40237-86-3 |
---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
6-ethyldecan-3-one |
InChI |
InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-10-12(13)6-3/h11H,4-10H2,1-3H3 |
InChI Key |
GPWXFAGLYWGJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(=O)CC |
Purity |
95 |
Origin of Product |
United States |
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